molecular formula C14H21NO2 B1426848 [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine CAS No. 1379811-35-4

[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine

Cat. No. B1426848
M. Wt: 235.32 g/mol
InChI Key: GCVSFNNFLRYWGS-UHFFFAOYSA-N
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Description

“[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine” is a chemical compound with the molecular formula C14H21NO2 . It is used in various fields of research, including life sciences and organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H21NO2 . This indicates that it contains 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Reactions and Chemical Properties

  • Reactions with Ethoxycarbonyl Tetrafluorochromones : [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine reacts differently with 2-ethoxycarbonyl-5,6,7,8-tetrafluorochromone based on the solvent nature and amine amount, leading to various reaction outcomes such as fluorine atom replacement and pyrone ring opening (Shcherbakov, Burgart, & Saloutin, 2005).

Biological Applications

  • Role in Polyamine Analogue-Induced Programmed Cell Death : The compound is part of a new class of antitumor agents showing selective cytotoxic activity. It induces programmed cell death (PCD) in sensitive cell types, potentially due to oxidative stress caused by hydrogen peroxide production (Ha, Woster, Yager, & Casero, 1997).

Chemical Synthesis and Evaluation

  • Synthesis and Evaluation of Derivatives : Derivatives of this compound are synthesized and evaluated for inhibiting enzymes like carbonic anhydrase and acetylcholinesterase. These derivatives have potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

  • Role in S-Adenosylmethionine Reactions : The compound is utilized in various biochemical reactions, such as the synthesis of cyclopropyl fatty acids and biotin precursors. It plays a significant role due to its involvement in transferring methylene, amino, ribosyl, and aminopropyl groups (Fontecave, Atta, & Mulliez, 2004).

Corrosion Inhibition

  • Use in Corrosion Inhibition : Phosphonate derivatives of [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine show significant efficiency in inhibiting corrosion of metals in acidic environments, demonstrating its industrial applications (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Other Applications

  • Formation of Enamines : The compound participates in the formation of enamines from various cyclopropylketones, demonstrating its utility in organic synthesis (Pocar, Stradi, & Trimarco, 1975).
  • Inhibiting Ethylene Perception in Fruits and Vegetables : It's used as an inhibitor of ethylene perception, significantly impacting the ripening and quality of fruits and vegetables (Watkins, 2006).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. As with any chemical, it should be handled with appropriate safety measures to prevent exposure and contamination .

Future Directions

The future directions for the use of this compound are not specified in the search results. Its use would likely depend on the outcomes of ongoing research and development in the fields where it is currently being used .

properties

IUPAC Name

1-cyclopropyl-2-(3-ethoxyphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-3-16-12-5-4-6-13(9-12)17-10-14(15-2)11-7-8-11/h4-6,9,11,14-15H,3,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVSFNNFLRYWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCC(C2CC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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